4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenyl, thienyl, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents and catalysts used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl groups.
Reduction: Reduction of the carbonyl group to hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-N-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxyphenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 4-(2,5-Dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
Uniqueness
4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4S/c1-17-26(29(33)31-19-8-5-4-6-9-19)27(21-16-20(34-2)11-12-24(21)35-3)28-22(30-17)14-18(15-23(28)32)25-10-7-13-36-25/h4-13,16,18,27,30H,14-15H2,1-3H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMVMQGEMHQTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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